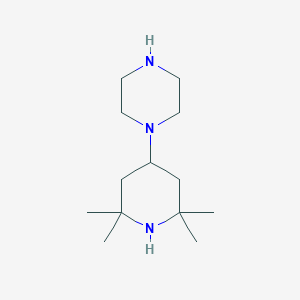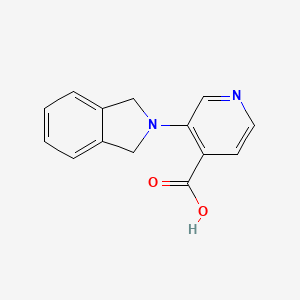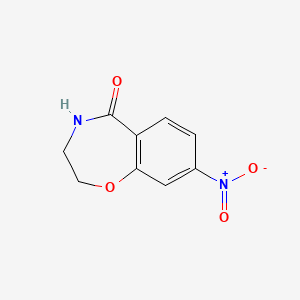
1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine is an organic compound that belongs to the class of piperidines and piperazines It is characterized by the presence of a piperazine ring substituted with a 2,2,6,6-tetramethylpiperidin-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with piperazine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperazine, followed by nucleophilic substitution with 2,2,6,6-tetramethylpiperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its unique structure allows it to participate in redox reactions, stabilize free radicals, and modulate enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the piperazine ring.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with a methacrylamide group instead of the piperazine ring.
(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride: A compound with an acetic acid group attached to the tetramethylpiperidine moiety.
Uniqueness
1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine is unique due to the combination of the piperazine and tetramethylpiperidine rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its stability, reactivity, and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C13H27N3 |
|---|---|
Molekulargewicht |
225.37 g/mol |
IUPAC-Name |
1-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C13H27N3/c1-12(2)9-11(10-13(3,4)15-12)16-7-5-14-6-8-16/h11,14-15H,5-10H2,1-4H3 |
InChI-Schlüssel |
ACNDRMHKUIQIOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)N2CCNCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)



![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)





![(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13894667.png)
